Zalunfiban - 1448313-27-6

Zalunfiban

Catalog Number: EVT-280576
CAS Number: 1448313-27-6
Molecular Formula: C16H18N8O2S
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RUC-4 is an aIIbß3 antagonist for prehospital therapy of myocardial infarction.
Overview

Zalunfiban, identified by the chemical formula C16_{16}H18_{18}N8_{8}O2_2S and CAS number 1448313-27-6, is a novel glycoprotein IIb/IIIa inhibitor primarily developed for the rapid pre-hospital treatment of ST-elevation myocardial infarction (STEMI) heart attacks. This compound is designed to block platelet aggregation induced by various activators, including thrombin, thromboxane, and adenosine diphosphate (ADP), making it a significant candidate in cardiovascular therapy .

Source and Classification

Zalunfiban is classified as a small molecule inhibitor targeting the platelet glycoprotein IIb/IIIa receptor. Its development is part of ongoing research in cardiology and pharmacology, with applications extending into clinical trials aimed at evaluating its safety and efficacy in diverse patient populations . The compound is also known as RUC-4 in some research contexts .

Synthesis Analysis

Methods and Technical Details

  • Substitution Reactions: Utilizing halogenating agents and nucleophiles to modify functional groups.
  • Oxidation and Reduction Reactions: Altering the thiadiazolo pyrimidine core or piperazine ring.
  • Hydrolysis: Breaking down the compound under acidic or basic conditions.

While specific synthetic routes are not detailed, ongoing research may provide further insights into efficient preparation methods.

Chemical Reactions Analysis

Reactions and Technical Details

Zalunfiban participates in various chemical reactions that are crucial for its functionality:

  • Oxidation/Reduction: These reactions can modify the core structure, potentially influencing its pharmacological properties.
  • Substitution Reactions: These are essential for creating derivatives that may enhance the compound's efficacy or alter its pharmacokinetic profile.
  • Hydrolysis: This reaction can lead to the breakdown of Zalunfiban into simpler components under specific conditions, which could be relevant for understanding its metabolic pathways.

Research continues to explore these reactions to optimize Zalunfiban's therapeutic potential.

Mechanism of Action

Zalunfiban operates primarily by inhibiting the glycoprotein IIb/IIIa receptor on platelets, which plays a pivotal role in platelet aggregation. By blocking this receptor, Zalunfiban prevents the binding of fibrinogen and other adhesive molecules that facilitate platelet clumping. This action ultimately reduces thrombus formation during acute myocardial infarction events. Clinical studies have demonstrated that Zalunfiban can achieve dose-dependent inhibition of platelet function within 15 minutes of administration, with effects returning to baseline levels within approximately four hours .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zalunfiban exhibits several notable physical and chemical properties:

  • Molecular Formula: C16_{16}H18_{18}N8_{8}O2_2S
  • Molecular Weight: 386.4 g/mol
  • Solubility: Specific solubility data are not readily available but are crucial for formulation development.

These properties are essential for understanding how Zalunfiban behaves in biological systems and how it can be effectively administered.

Applications

Scientific Uses

Zalunfiban has significant scientific applications, particularly in cardiology:

Introduction to Zalunfiban in Cardiovascular Therapeutics

Historical Context of Antiplatelet Agents in Acute Coronary Syndromes

The evolution of antiplatelet therapy for acute coronary syndromes (ACS), particularly STEMI, reflects a continuous pursuit of balancing efficacy and safety. Aspirin, the cornerstone therapy since the ISIS-2 trial, provided the first significant mortality reduction but offered limited antiplatelet potency. The advent of P2Y₁₂ inhibitors (clopidogrel, prasugrel, ticagrelor) represented a major advance, forming the dual antiplatelet therapy (DAPT) standard with aspirin. However, a critical limitation remained: delayed onset of action. Oral P2Y₁₂ inhibitors require 1-4 hours to achieve peak effect, rendering them ineffective for immediate reperfusion in the critical early phase of STEMI [5].

Intravenous glycoprotein IIb/IIIa inhibitors (abciximab, eptifibatide, tirofiban) emerged to bridge this gap. By blocking the final common pathway of platelet aggregation (fibrinogen binding to the activated αIIbβ3 integrin), they offered rapid, potent platelet inhibition. Clinical trials like ON-TIME 2 demonstrated that prehospital administration of high-bolus dose tirofiban improved myocardial perfusion and reduced ischemic events compared to in-lab administration or placebo [4] [5]. However, first-generation GPIs were hampered by significant drawbacks:

  • Route of Administration: Necessitating intravenous infusion complicated prehospital use.
  • Bleeding Risk: Prolonged platelet inhibition (half-lives up to several hours) increased bleeding complications, especially with femoral access, though mitigated somewhat by radial access adoption.
  • Thrombocytopenia Risk: Immune-mediated thrombocytopenia, particularly with abciximab, posed a serious safety concern [5] [6].These limitations, coupled with the rise of potent oral P2Y₁₂ inhibitors, led to a decline in GPI use, largely restricting them to bailout scenarios during PCI [4] [5]. This historical context underscores the unmet need for an agent combining rapid, potent platelet inhibition with a practical administration route and a favorable safety profile – the niche zalunfiban aims to fill.

Table 1: Evolution of Key Antiplatelet Agents in STEMI

Agent ClassExample AgentsMechanismKey StrengthCritical Limitation in Prehospital STEMI
Cyclooxygenase InhibitorAspirinThromboxane A₂ synthesis inhibitionRapid absorption (IV), foundationalModest antiplatelet effect
P2Y₁₂ Inhibitors (Oral)Clopidogrel, Prasugrel, TicagrelorBlock ADP-induced platelet activationHigh efficacy post-PCIDelayed onset (2-8 hrs); variable absorption
GP IIb/IIIa Inhibitors (1st Gen, IV)Abciximab, Eptifibatide, TirofibanBlock fibrinogen binding to αIIbβ3Rapid, potent platelet inhibitionIV infusion only; bleeding risk; thrombocytopenia; prolonged effect
GP IIb/IIIa Inhibitor (2nd Gen, SC)Zalunfiban (RUC-4)Block fibrinogen binding to αIIbβ3Rapid SC absorption; short half-lifeUnder Phase 3 investigation

Emergence of Second-Generation Glycoprotein IIb/IIIa Inhibitors

Second-generation GPIIb/IIIa inhibitors were conceived to overcome the practical and safety limitations of their predecessors. Zalunfiban epitomizes this evolution through deliberate molecular engineering:

  • Subcutaneous Administration: Zalunfiban is formulated for deep subcutaneous injection, enabling administration by emergency medical services (EMS) personnel immediately upon STEMI diagnosis in the prehospital setting. This bypasses the challenges and delays of establishing intravenous access [3] [7] [8].
  • Ultra-Rapid Onset: Zalunfiban achieves maximal platelet inhibition within 10-15 minutes of subcutaneous injection. This rapid onset is critical for targeting the dynamic, platelet-rich thrombus characteristic of early STEMI, where the potential for pharmacological reperfusion is greatest [8] [10].
  • Short Duration of Action: Zalunfiban has a plasma half-life of approximately 1-2 hours, with platelet function returning to near-normal levels within 4 hours. This transient effect is designed to provide critical antiplatelet coverage during the vulnerable pre-PCI period while minimizing the risk of bleeding complications during and after the catheterization procedure. It also reduces the risk of delaying urgent cardiac surgery if required [8] [10].
  • Mechanism and Potency: Like all GPIs, zalunfiban prevents fibrinogen and von Willebrand factor from binding to the activated αIIbβ3 receptor, thereby inhibiting platelet cross-linking and aggregation. Crucially, it blocks aggregation induced by all platelet activators (ADP, thrombin, thromboxane A₂), offering broader inhibition than P2Y₁₂ antagonists or aspirin alone [10]. Preclinical and early clinical data suggest it may induce less conformational change in the αIIbβ3 receptor compared to some small molecule GPIs, potentially lowering the risk of immune-mediated thrombocytopenia [6].
  • Dose-Dependent Efficacy (Phase IIa Evidence): A pivotal open-label Phase IIa study (NCT04284995) provided the first angiographic evidence supporting zalunfiban's biological activity in STEMI. Patients received weight-adjusted zalunfiban (0.075, 0.090, or 0.110 mg/kg) in the catheterization lab ~10-15 minutes before initial angiography. Core lab analysis revealed striking dose-dependent improvements:
  • TIMI Flow Grade 2/3: 1/7 (14.3%) with 0.075 mg/kg vs. 6/9 (66.7%) with 0.090 mg/kg vs. 7/8 (87.5%) with 0.110 mg/kg (p-trend=0.004).
  • TIMI Myocardial Perfusion Grade 3: Similarly increased with higher doses (p-trend=0.005).
  • Thrombus Burden (TIMI Thrombus Grade ≥4): Significantly decreased with higher doses (p-trend=0.02) [1].This demonstrates zalunfiban's potential to improve both epicardial (TIMI flow) and microvascular (myocardial perfusion) reperfusion, and reduce thrombus burden before PCI even commences.

Table 2: Key Findings from Zalunfiban Phase IIa Study (Angiographic Outcomes) [1]

Zalunfiban Dose (mg/kg)Patients (n)TIMI Flow Grade 2/3 (%)TIMI Flow Grade 3 (%)TIMI Myocardial Perfusion Grade 3 (%)TIMI Thrombus Grade ≥4 (%)
0.075714.3%Data not specifiedData not specifiedHigher Burden
0.090966.7%Data not specifiedData not specifiedIntermediate Burden
0.110887.5%Data not specifiedData not specifiedLower Burden
P-value for trend0.004Reported significant0.0050.02

Zalunfiban’s Position in Modern Antithrombotic Pharmacotherapy

Zalunfiban occupies a unique and strategically important position within the contemporary STEMI treatment algorithm. It is not conceived as a replacement for current in-hospital standard of care (aspirin, potent P2Y₁₂ inhibitors, heparin, and primary PCI), but rather as a critical pharmacological facilitator to be deployed at the very first medical contact:

  • Targeting the Prehospital Gap: Zalunfiban is explicitly designed for administration by EMS personnel immediately following STEMI diagnosis and aspirin administration. Its rapid SC delivery and ultra-fast onset aim to initiate reperfusion before the patient reaches the catheterization laboratory. This addresses the crucial time lag between symptom onset and PCI-mediated reperfusion, which remains a major determinant of myocardial salvage and mortality. Approximately 50% of heart-attack deaths occur before hospital arrival, highlighting the critical nature of this window [8] [10].
  • Complementing Oral P2Y₁₂ Inhibitors: While potent oral P2Y₁₂ inhibitors (ticagrelor, prasugrel) are essential for in-hospital and post-PCI management, their delayed onset leaves a vulnerable period where platelet inhibition is suboptimal during transit and initial angiography. Zalunfiban bridges this gap, providing immediate, high-grade inhibition until the oral agents take full effect [5] [8].
  • Enabling Pharmacological Facilitation: The concept of "pharmacological facilitation" involves using potent antithrombotics before PCI to improve initial vessel status. Previous attempts with fibrinolytics or IV GPIs were limited by bleeding or logistical constraints. Zalunfiban’s SC route and short half-life make it uniquely suited for safe and practical pre-PCI facilitation. The Phase IIa data strongly supports its biological plausibility in achieving this [1] [4].
  • The CELEBRATE Trial: Zalunfiban's potential to transform prehospital care is being rigorously evaluated in the multinational CELEBRATE Phase 3 trial (NCT04825743). This randomized, double-blind, placebo-controlled study enrolled 2,463 STEMI patients across North America and Europe. Patients received a single SC injection of either zalunfiban (0.110 mg/kg or 0.130 mg/kg) or placebo in the ambulance, in addition to standard care (aspirin, a P2Y₁₂ inhibitor, and heparin). The primary efficacy endpoint is a ranked 7-point clinical outcome scale (incorporating death, shock, heart failure, sustained ventricular arrhythmia, and infarct size by ST-resolution and angiographic flow), assessed through 30 days. The primary safety endpoint is severe or life-threatening bleeding (GUSTO criteria) [3] [7] [9]. Completion of enrollment was announced in May 2025, with results anticipated in Q3 2025.
  • Potential Clinical Impact: If CELEBRATE demonstrates efficacy and safety, zalunfiban could become the first routinely administered, potent antiplatelet agent specifically indicated for prehospital STEMI treatment. By promoting earlier reperfusion and reducing thrombus burden before PCI, it holds the promise of improving procedural success, reducing infarct size, preserving left ventricular function, and ultimately lowering mortality and heart failure rates, particularly in regions with prolonged transport times [8] [9]. As stated by Dr. C. Michael Gibson, a key investigator, "If we can make heart-attack care more effective at the first point of medical contact, we hope to open arteries earlier and improve the health of these patients" [9].

Table 3: Zalunfiban in Context - The CELEBRATE Phase 3 Trial Design [3] [7] [9]

AspectDetails
Trial NameCELEBRATE
ClinicalTrials.gov IDNCT04825743
Phase3
DesignRandomized, Double-Blind, Placebo-Controlled
Population2,463 patients with STEMI intended for primary PCI
InterventionsSingle SC injection: Zalunfiban (0.110 mg/kg or 0.130 mg/kg) or Placebo
SettingPrehospital (Ambulance) or Emergency Department
Primary Efficacy EndpointRanked 7-point composite scale (Death, Shock, HF, VTA, Infarct Size) at 30 days
Primary Safety EndpointSevere or Life-threatening Bleeding (GUSTO criteria)
Status (as of May 2025)Enrollment Completed; Results expected Q3 2025
SignificancePivotal trial for potential regulatory approval and clinical implementation

Properties

CAS Number

1448313-27-6

Product Name

Zalunfiban

IUPAC Name

2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl]acetamide

Molecular Formula

C16H18N8O2S

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C16H18N8O2S/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23/h5-6,8-9,18H,1-4,7,17H2,(H,20,25)

InChI Key

LTVKZVGAALCRFW-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN

Solubility

Soluble in DMSO

Synonyms

RUC-4; RUC 4; RUC4

Canonical SMILES

C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.